Cas no 54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane)
N-Nitroso-3-azabicyclo3.3.0octane Chemical and Physical Properties
Names and Identifiers
-
- octahydro-2-nitrosocyclopenta[c]pyrrole
- N-Nitroso-3-azabicyclo[3.3.0]octane
- N-Nitroso-3-azabicyc
- 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
- 2-Nitroso-octahydrocyclopenta[c]pyrrole
- Gliclazide Imp. B (EP): 2-Nitroso-octahydrocyclopenta- [c]pyrrole
- 54786-86-6
- EINECS 259-348-9
- 2-nitrosooctahydrocyclopenta[c]pyrrole
- Octahydro-2-nitrosocyclopenta(c)pyrrole
- DTXSID30970121
- FSCBDDOKZIRLCN-UHFFFAOYSA-N
- Gliclazide Impurity B
- SCHEMBL15971440
- 2-NITROSO-HEXAHYDRO-1H-CYCLOPENTA[C]PYRROLE
- DB-266587
- NS00058838
- 2-Nitroso-octahydrocyclopenta[c]pyrrole; Gliclazide Imp. B (EP); Cyclopenta[c]pyrrole, octahydro-2-nitroso- (9CI); 3-Nitroso-3-azabicyclo[3.3.0]octane; N-Nitroso-3-azabicyclo[3.3.0]octane; Gliclazide Impurity B
- A1-88879
- N-Nitroso-3-azabicyclo3.3.0octane
-
- Inchi: 1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2
- InChI Key: FSCBDDOKZIRLCN-UHFFFAOYSA-N
- SMILES: O=NN1CC2CCCC2C1
Computed Properties
- Exact Mass: 140.09500
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 271.2±9.0 ºC (760 Torr),
- Flash Point: 117.8±18.7 ºC,
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 32.67000
- LogP: 1.33760
N-Nitroso-3-azabicyclo3.3.0octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |
N-Nitroso-3-azabicyclo3.3.0octane |
54786-86-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | N524900-10mg |
N-Nitroso-3-azabicyclo[3.3.0]octane |
54786-86-6 | 10mg |
$201.00 | 2023-05-17 | ||
| TRC | N524900-100mg |
N-Nitroso-3-azabicyclo[3.3.0]octane |
54786-86-6 | 100mg |
$1568.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |
54786-86-6 | ¥1556.7 | 2023-01-14 |
N-Nitroso-3-azabicyclo3.3.0octane Suppliers
N-Nitroso-3-azabicyclo3.3.0octane Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-Nitroso-3-azabicyclo3.3.0octane
Introduction to N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No. 54786-86-6)
The compound N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No: 54786-86-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug design and development.
N-Nitroso compounds are known for their role as intermediates in various chemical reactions, particularly in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.
Recent studies have highlighted the importance of bicyclic structures like azabicyclo[3.3.0]octane derivatives in the development of bioactive molecules with potential therapeutic applications.
The azabicyclo[3.3.0]octane framework provides a rigid and versatile scaffold that can be modified to create a wide range of bioactive compounds, making it a valuable structure in modern drug discovery.
Understanding the synthesis and reactivity of N-nitroso derivatives is essential for leveraging their potential in creating novel pharmaceutical agents.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare N-nitroso azabicyclic compounds, enhancing their accessibility for research purposes.
Moreover, the biological activity of such compounds has been explored in various contexts, including their role as nitrosating agents and their potential interactions with biological systems.
The stability and reactivity of N-nitroso derivatives under different conditions are critical factors that influence their utility in chemical synthesis and biological applications.
Exploring the structure-property relationships of these compounds provides valuable insights into their behavior in both chemical and biological systems.
As research continues to uncover new applications for azabicyclic nitrosamines, their role in drug design and development is expected to grow significantly.
54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane) Related Products
- 21187-98-4(Gliclazide)
- 643014-99-7(N-Nitroso-N,N-di-(7-methyloctyl)amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)